1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride
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Overview
Description
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is a chemical compound that belongs to the class of phenylethanolamines It is characterized by the presence of a hydroxyphenyl group, a methylamino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction Setup: Mixing 4-hydroxyacetophenone and methylamine in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pH to optimize yield.
Purification: Isolating the product through crystallization or other purification techniques.
Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-hydroxyacetophenone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: Shares a similar core structure but lacks the hydroxy and methylamino groups.
4-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the ethanol and methylamino moieties.
Methylamine: A simple amine that is a component of the target compound.
Uniqueness
1-(4-Hydroxyphenyl)-2-methyl-2-methylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
7437-54-9 |
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Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(1R,2R)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10+;/m1./s1 |
InChI Key |
ICBZSKCTKKUQSY-QJVKKXMWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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